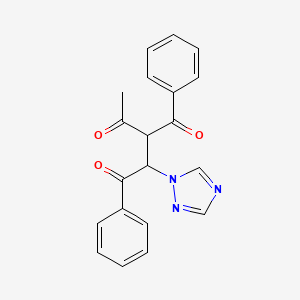
Thiocyanic acid, 3-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiocyanatopyridine is an organic compound with the molecular formula C6H4N2S It is a derivative of pyridine, where a thiocyanate group is attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiocyanatopyridine typically involves the thiocyanation of pyridine derivatives. One common method is the reaction of 3-bromopyridine with potassium thiocyanate in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the substitution of the bromine atom with the thiocyanate group.
Industrial Production Methods: Industrial production of 3-Thiocyanatopyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atom in the thiocyanate group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiocyanate group can be reduced to form thiols or disulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or sodium methoxide in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include 3-aminopyridine or 3-methoxypyridine.
Oxidation Reactions: Products include 3-thiocyanatopyridine sulfoxide or sulfone.
Reduction Reactions: Products include 3-mercaptopyridine or 3,3’-dithiopyridine.
Scientific Research Applications
3-Thiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties. Derivatives of 3-Thiocyanatopyridine have shown activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives are being investigated for their anticancer and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Thiocyanatopyridine involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.
Comparison with Similar Compounds
2-Thiocyanatopyridine: Similar structure but with the thiocyanate group attached to the second carbon of the pyridine ring.
4-Thiocyanatopyridine: Similar structure but with the thiocyanate group attached to the fourth carbon of the pyridine ring.
3-Thiocyanatopyrazole: A pyrazole derivative with a thiocyanate group at the third position.
Uniqueness: 3-Thiocyanatopyridine is unique due to its specific position of the thiocyanate group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers and analogs.
Properties
CAS No. |
2645-25-2 |
|---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
pyridin-3-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-2-1-3-8-4-6/h1-4H |
InChI Key |
OYKDNXIKMAQMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


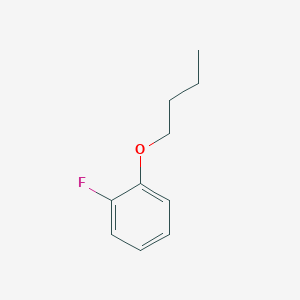
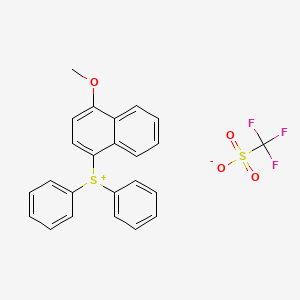

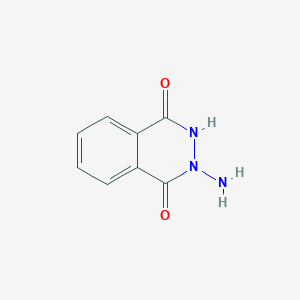
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
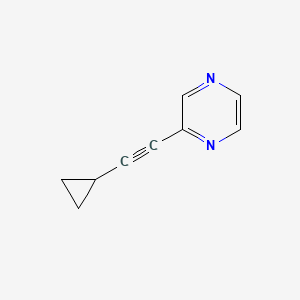
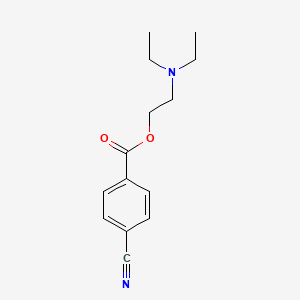
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)




